molecular formula C14H15NO2 B1317729 4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione CAS No. 827342-36-9

4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

Cat. No.: B1317729
CAS No.: 827342-36-9
M. Wt: 229.27 g/mol
InChI Key: YKDZCUAXADGLRL-UHFFFAOYSA-N
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Description

4,4,6-Trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a heterocyclic compound known for its unique structure and potential biological activities. This compound belongs to the class of pyrroloquinolines, which are characterized by a fused ring system combining pyrrole and quinoline moieties. The presence of multiple functional groups and reaction centers makes it a versatile intermediate in organic synthesis and a promising candidate for various scientific applications.

Biochemical Analysis

Biochemical Properties

4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione plays a crucial role in biochemical reactions, particularly in the inhibition of blood coagulation factors. It interacts with enzymes such as coagulation factors Xa and XIa, exhibiting significant anticoagulant activity . The compound’s structure allows it to form stable complexes with these enzymes, thereby inhibiting their activity and preventing blood clot formation . Additionally, it has been shown to interact with various nucleophilic agents at the carbonyl group in position 1, further demonstrating its versatility in biochemical reactions .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, bromine-substituted derivatives of this compound have demonstrated significant cytotoxicity towards the U-937 cell line, indicating high anti-leukemia activity . This compound also affects the activity of protein kinases such as NPM1-ALK, ALK, EGFR, JAK2, and JAK3, which are crucial in regulating cell growth and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of coagulation factors Xa and XIa, inhibiting their activity and thus preventing blood clot formation . The compound’s structure allows it to interact with the carbonyl group of nucleophilic agents, leading to the formation of stable complexes . Additionally, it has been shown to inhibit protein kinases, thereby affecting cell signaling pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its activity can decrease due to degradation over extended periods . Long-term studies have shown that it can have lasting effects on cellular function, particularly in inhibiting coagulation factors and affecting cell signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticoagulant activity without adverse effects . At higher doses, it can cause toxicity and adverse effects, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is a fine balance between therapeutic and toxic doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as hydrazine hydrate, leading to the reduction of the compound and formation of new derivatives . These interactions can affect metabolic flux and metabolite levels, further demonstrating the compound’s versatility in biochemical reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation, influencing its activity and function . The compound’s structure allows it to be efficiently transported to target sites, where it can exert its biological effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These modifications ensure that the compound reaches its target sites within the cell, where it can interact with enzymes and other biomolecules to exert its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione typically involves the reaction of 1,2,3,4-tetrahydroquinoline with oxalyl chloride under reflux in absolute toluene for 3-4 hours . This reaction yields the desired compound in good yields, often up to 76% . Another method involves the Friedel-Crafts ring closure of the resulting amide-acid chloride with aluminum trichloride .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4,4,6-Trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,6-Trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties. Its trimethyl substitution enhances its stability and modifies its interaction with biological targets compared to other pyrroloquinoline derivatives.

Properties

IUPAC Name

9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-8-7-14(2,3)15-11-9(8)5-4-6-10(11)12(16)13(15)17/h4-6,8H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKDZCUAXADGLRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N2C3=C1C=CC=C3C(=O)C2=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585912
Record name 4,4,6-Trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827342-36-9
Record name 4,4,6-Trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
Customer
Q & A

Q1: How does the presence of gem-dimethyl groups affect the oxidation of 4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione derivatives?

A1: Research indicates that the presence of gem-dimethyl groups at the second position of the hydroquinoline cycle in these compounds does not hinder the oxidation process []. Despite their size, the gem-dimethyl groups do not exert a significant steric effect on the reaction. The oxidation proceeds similarly to isatin, involving the opening of the pyrrole-1,2-dione fragment followed by decarboxylation, ultimately leading to the formation of 6-R-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylic acids or 6-R-4-R’-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acids depending on the starting material [].

Q2: What spectroscopic techniques were used to confirm the structure of the synthesized 6-R-4-R’-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acids and 6-R-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylic acids?

A2: The study employed both ¹H NMR and ¹³C NMR spectroscopy to elucidate the structures of the synthesized compounds []. These techniques provided detailed information about the hydrogen and carbon environments within the molecules, confirming the structural assignments. Additionally, mass spectrometry and elemental analysis were employed to further validate the identity and purity of the synthesized compounds [].

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